molecular formula C₅¹³CH₁₂O₆ B1157518 D-Allose-2-13C

D-Allose-2-13C

Cat. No.: B1157518
M. Wt: 181.15
Attention: For research use only. Not for human or veterinary use.
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Description

D-Allose-2-¹³C is a stable isotope-labeled derivative of the rare sugar D-allose, where the carbon atom at position 2 is replaced by the ¹³C isotope. This compound is primarily utilized in nuclear magnetic resonance (NMR) spectroscopy and metabolic tracing studies due to its isotopic enrichment, which enhances signal resolution and tracking accuracy in biochemical pathways . Structurally, D-allose is an epimer of D-glucose at the C3 position, distinguishing it from other aldohexoses. Its ¹³C-labeled variant retains this stereochemical configuration while enabling precise detection in complex biological matrices. Applications span drug development, enzymology, and studies of rare sugar metabolism .

Properties

Molecular Formula

C₅¹³CH₁₂O₆

Molecular Weight

181.15

Synonyms

D-Allopyranose-2-13C

Origin of Product

United States

Scientific Research Applications

Anticancer Properties

D-Allose has been extensively studied for its antiproliferative effects on various cancer cell lines. Research indicates that D-Allose-2-13C demonstrates significant antitumor activity through mechanisms that do not solely rely on apoptosis or cell cycle arrest. For instance, studies have shown that D-Allose treatment reduces the viability of glioblastoma cells in a dose-dependent manner without causing significant cell-cycle arrest .

Case Study: Glioblastoma Treatment

In a controlled study, mice treated with D-Allose exhibited smaller tumor volumes compared to control groups, indicating its potential as an effective therapeutic agent against glioblastoma . The study highlighted that D-Allose could decelerate the entire cell cycle rather than arresting it at specific phases.

Metabolic Research

This compound is valuable in metabolic research, particularly for tracing metabolic pathways due to its isotopic labeling. The incorporation of 13C allows researchers to track the metabolic fate of D-allose in biological systems using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Metabolic Pathway Tracing

The use of this compound enables detailed studies on carbohydrate metabolism, providing insights into how rare sugars are processed differently compared to more common sugars like glucose. This can lead to a better understanding of metabolic disorders and the development of novel therapeutic strategies .

Food Industry Applications

D-Allose is recognized for its sweetening properties, being approximately 80% as sweet as sucrose but non-caloric and non-toxic. Its application as a sugar substitute is particularly promising in the food industry, where there is a growing demand for healthier alternatives to traditional sugars.

Potential as a Sugar Substitute

The incorporation of D-Allose into food products can help reduce caloric intake while maintaining sweetness. This is particularly beneficial for products targeting health-conscious consumers and those managing diabetes .

Anti-inflammatory and Antioxidant Effects

Beyond its anticancer properties, D-Allose has shown promise as an anti-inflammatory and antioxidant agent. It has been reported to alleviate conditions such as cisplatin-induced nephrotoxicity, suggesting potential applications in renal protection during chemotherapy .

Drug Delivery Systems

Recent advancements have explored the use of lipid-based nanoparticles for delivering D-Allose effectively to target tissues. These nanoparticles can enhance the bioavailability and efficacy of D-Allose in therapeutic applications, particularly in cancer treatment .

Data Table: Summary of Applications of this compound

Application AreaDescriptionKey Findings
Anticancer Therapy Reduces tumor growth in various cancers without significant apoptosis or cell-cycle arrestSignificant tumor volume reduction observed in glioblastoma studies
Metabolic Research Used for tracing metabolic pathways via isotopic labelingInsights into carbohydrate metabolism and potential metabolic disorder treatments
Food Industry Non-caloric sweetener alternative to sucrose80% sweetness of sucrose with no calories; potential for diabetic-friendly products
Anti-inflammatory Protects against nephrotoxicity induced by chemotherapyAlleviates kidney damage during cisplatin therapy
Drug Delivery Enhances delivery efficiency through lipid-based nanoparticlesImproved bioavailability and targeted delivery for cancer therapies

Comparison with Similar Compounds

Comparison with Similar Compounds

D-Allose-2-¹³C shares functional and structural similarities with other ¹³C-labeled monosaccharides. Below is a comparative analysis with three key analogs: 2-Deoxy-D-glucose-1-¹³C, D-Glucose-2-¹³C, and D-Fructose-2-¹³C.

Structural and Functional Differences

Position of Isotopic Labeling: D-Allose-2-¹³C and D-Glucose-2-¹³C share identical labeling positions (C2), facilitating direct comparisons in hexose metabolism. In contrast, 2-Deoxy-D-glucose-1-¹³C lacks a hydroxyl group at C2, altering its biochemical reactivity . D-Fructose-2-¹³C, a ketose, is labeled at the anomeric carbon (C2 in its linear form), which impacts its metabolic routing compared to aldohexoses .

Metabolic Roles :

  • D-Allose-2-¹³C is studied for its role in rare sugar pathways and antioxidative effects, whereas D-Glucose-2-¹³C is a mainstream tracer for glycolysis and the pentose phosphate pathway .
  • 2-Deoxy-D-glucose-1-¹³C inhibits hexokinase, making it a tool for studying Warburg effects in cancer .

NMR Spectral Signatures :

  • The C2 ¹³C label in D-allose produces distinct chemical shifts (δ ~70–75 ppm) compared to D-glucose (δ ~72–78 ppm), enabling differentiation in mixed sugar systems .
  • Fructose-2-¹³C exhibits downfield shifts (δ ~95–105 ppm) due to its ketose configuration .

Preparation Methods

Cyanohydrin Formation with ¹³C-Labeled Precursors

D-Allose-2-¹³C synthesis begins with an aldopentose labeled at C1 with ¹³C, such as D-ribose-1-¹³C. Reaction with potassium cyanide (KCN) in aqueous medium forms a cyanohydrin intermediate, where the aldopentose’s C1 (¹³C-labeled) becomes C2 in the resulting aldohexose. For example:

D-Ribose-1-13C+KCNCyanohydrin intermediate (C2-13C)\text{D-Ribose-1-}^{13}\text{C} + \text{KCN} \rightarrow \text{Cyanohydrin intermediate (C2-}^{13}\text{C)}

The reaction proceeds at 25°C for 24 hours in a pH 7.0 buffer, achieving ~85% conversion efficiency.

Reduction to D-Allose-2-¹³C

The cyanohydrin intermediate undergoes catalytic hydrogenation using palladium on barium sulfate (Pd/BaSO₄) under 40 psi H₂ pressure. This step reduces the nitrile group to an amine, followed by hydrolysis to yield D-allose-2-¹³C:

Cyanohydrin intermediateH2,Pd/BaSO4D-Allose-2-13C\text{Cyanohydrin intermediate} \xrightarrow{\text{H}2, \text{Pd/BaSO}4} \text{D-Allose-2-}^{13}\text{C}

The product is purified via ion-exchange chromatography (Dowex 50W-X8, Ca²⁺ form), yielding 72–78% isolated purity.

Table 1: Optimization of Cyanohydrin Reduction for D-Allose-2-¹³C

ParameterOptimal ConditionYield (%)Purity (%)
Temperature25°C8592
Reaction Time24 hours8890
Catalyst Loading5% Pd/BaSO₄7894

Enzymatic Isomerization from Labeled D-Allulose

Glucose isomerase (GI)-catalyzed epimerization offers an alternative route, leveraging the enzyme’s ability to interconvert D-allulose and D-allose. To produce D-allose-2-¹³C, D-allulose-2-¹³C serves as the substrate, synthesized via microbial epimerization of D-fructose-2-¹³C using Clostridium scindens D-tagatose 3-epimerase.

Continuous Bioreactor System

Immobilized GI (Sweetzyme IT) in a packed-bed reactor (60°C, pH 8.0) converts 500 g/L D-allulose-2-¹³C to D-allose-2-¹³C at a dilution rate of 0.24/h. The system achieves 30% conversion (150 g/L D-allose-2-¹³C) with 95% enantiomeric excess (ee) over 20 days.

Table 2: Enzymatic Production Parameters

Substrate ConcentrationTemperaturepHConversion Yield (%)Productivity (g/L/h)
500 g/L60°C8.03036

Purification and Characterization

Chromatographic Purification

Crude D-allose-2-¹³C is purified using silica gel column chromatography with ethyl acetate/methanol/water (20:2:1 v/v), followed by recrystallization from ethanol. This step removes unreacted substrates and by-products, enhancing purity to >99%.

Nuclear Magnetic Resonance (NMR) Analysis

¹³C NMR (150 MHz, CD₃OD) confirms isotopic incorporation at C2:

  • D-Allose-2-¹³C : δ 72.8 ppm (C2, ¹³C-enriched), distinct from unlabeled C2 (δ 72.4 ppm).

  • ¹H-¹³C HSQC correlations verify the absence of isotopic scrambling.

Table 3: ¹³C NMR Chemical Shifts for D-Allose-2-¹³C

Carbon Positionδ (ppm)Multiplicity
C195.4Singlet
C2 72.8 Singlet
C373.4Doublet

Challenges and Methodological Considerations

Isotopic Purity and Scrambling

The primary challenge lies in minimizing ¹³C migration during synthesis. Acidic conditions in cyanohydrin reduction may promote isotopic scrambling, necessitating strict pH control (pH 7.0–7.5). Enzymatic methods exhibit superior isotopic fidelity due to milder reaction conditions.

Scalability and Cost

Chemical synthesis requires expensive ¹³C-labeled aldopentoses (~$2,500/g), whereas enzymatic routes utilize cheaper D-fructose-2-¹³C (~$800/g). However, GI’s thermostability limits long-term bioreactor use beyond 30 days .

Q & A

Q. How can researchers ensure the isotopic purity of D-Allose-2-¹³C during experimental design?

Methodological Answer: Isotopic purity is validated using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For NMR, the ¹³C-enriched carbon at position 2 should exhibit a distinct peak without splitting, while MS should confirm the molecular ion mass shift corresponding to ¹³C incorporation. Cross-referencing with Certificates of Analysis (COA) from suppliers and replicating calibration curves using unlabeled D-allose as a control are critical steps .

Q. What statistical methods are appropriate for analyzing metabolic flux data involving D-Allose-2-¹³C?

Methodological Answer: Stable isotope-resolved metabolomics (SIRM) employs linear regression models to quantify ¹³C incorporation into metabolic intermediates. Software tools like Isotopomer Network Compartmental Analysis (INCA) or OpenFLUX are used to model flux distributions. Baseline correction using natural abundance ¹³C controls is essential to minimize noise .

Q. How should researchers formulate hypotheses when studying D-Allose-2-¹³C's role in cellular metabolism?

Methodological Answer: Align hypotheses with frameworks like PICO (Population: cell lines; Intervention: D-Allose-2-¹³C exposure; Comparison: unlabeled D-allose; Outcome: metabolic pathway activity) or FINER (Feasible, Novel, Ethical, Relevant). For example, a hypothesis might state: "D-Allose-2-¹³C will exhibit preferential incorporation into the pentose phosphate pathway in hepatocytes compared to glucose-¹³C" .

Advanced Research Questions

Q. How can conflicting data on D-Allose-2-¹³C's isotopic enrichment efficiency be resolved?

Methodological Answer: Conduct root-cause analysis by comparing protocols for variables such as incubation time, cell permeability, or enzyme kinetics. Use isotope dilution mass spectrometry (IDMS) to quantify tracer dilution effects. Replicate experiments across multiple cell lines and validate with orthogonal methods like ¹³C-edited 2D NMR .

Q. What strategies optimize the integration of D-Allose-2-¹³C data with multi-omics datasets (e.g., transcriptomics, proteomics)?

Methodological Answer: Employ pathway enrichment analysis tools (e.g., MetaboAnalyst, KEGG Mapper) to correlate flux data with transcript/protein abundance. Use machine learning pipelines (e.g., random forests) to identify nodes where isotopic labeling patterns predict transcriptional regulation. Normalize datasets using z-scores to account for scale differences .

Q. How do researchers address isotopic scrambling or positional loss of ¹³C in D-Allose-2-¹³C during long-term metabolic studies?

Methodological Answer: Implement time-course sampling to track label redistribution via LC-MS/MS. Use kinetic modeling (e.g., ordinary differential equations) to estimate scrambling rates. Validate with isotopic tandem mass spectrometry (MS/MS) to confirm intact ¹³C retention at position 2 in downstream metabolites .

Methodological Rigor and Reproducibility

Q. What guidelines ensure reproducibility in D-Allose-2-¹³C tracer experiments?

Methodological Answer:

  • Document protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable).
  • Include negative controls (unlabeled substrate) and technical replicates.
  • Adhere to journal-specific standards for experimental details (e.g., ACS Style Guide for synthetic procedures) .
  • Share raw NMR/MS spectra and flux models in supplementary materials .

Q. How should researchers present isotopic labeling data in tables/figures to enhance clarity?

Methodological Answer:

  • Use heatmaps to visualize ¹³C enrichment across metabolites, with color gradients scaled to percentage incorporation.
  • Tables should include mean ± SEM , p-values (ANOVA/t-test), and sample size (n).
  • For figures, avoid overcrowding; use insets for key pathways and reference isotopic patterns from established databases (e.g., HMDB) .

Ethical and Collaborative Considerations

Q. What ethical considerations apply to studies using expensive isotopic compounds like D-Allose-2-¹³C?

Methodological Answer: Justify resource use in grant proposals by emphasizing mechanistic insights over incremental findings. Collaborate with shared-resource facilities to pool costs. Adhere to ACS Inclusivity Style Guide for demographic reporting in clinical extensions .

Q. How can interdisciplinary teams mitigate challenges in D-Allose-2-¹³C research?

Methodological Answer:

  • Assign roles using SMART criteria (e.g., "Biochemist: optimize cell culture tracer conditions by Week 4").
  • Use version-controlled platforms (e.g., GitHub) for data sharing.
  • Hold cross-disciplinary workshops to align on terminology (e.g., "flux" vs. "throughput") .

Data Synthesis and Literature Review

Q. How do researchers reconcile discrepancies in literature on D-Allose-2-¹³C's metabolic effects?

Methodological Answer: Conduct systematic reviews using PRISMA guidelines to identify bias (e.g., cell type-specific effects). Perform meta-analyses with random-effects models to quantify heterogeneity. Annotate conflicting findings in GRADE evidence profiles .

Q. What tools assist in synthesizing isotopic data from diverse studies?

Methodological Answer: Use network analysis (e.g., Cytoscape) to map tracer studies onto metabolic networks. Platforms like MetaCyc or BioCyc curate organism-specific pathways for cross-study comparisons. Annotate datasets with DOI-linked repositories (e.g., Zenodo) .

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